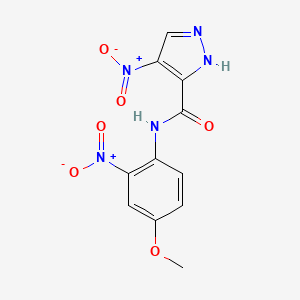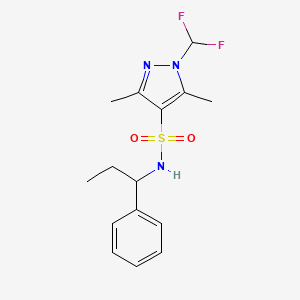![molecular formula C20H15ClF3N5OS B10941863 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B10941863.png)
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the benzyl and chloro groups: This step involves the alkylation of the pyrazole ring with benzyl chloride and subsequent chlorination.
Formation of the pyridine ring: This can be synthesized through a condensation reaction involving appropriate precursors.
Coupling of the pyrazole and pyridine rings: This step involves the formation of a sulfanyl linkage between the two rings.
Final acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H~2~SO~4~) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an amine derivative.
Scientific Research Applications
N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide
- **N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide
Uniqueness
The uniqueness of N1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide lies in its specific combination of functional groups and ring structures. This combination imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H15ClF3N5OS |
|---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
N-(1-benzyl-4-chloropyrazol-3-yl)-2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H15ClF3N5OS/c1-12-7-16(20(22,23)24)26-19(14(12)8-25)31-11-17(30)27-18-15(21)10-29(28-18)9-13-5-3-2-4-6-13/h2-7,10H,9,11H2,1H3,(H,27,28,30) |
InChI Key |
KPKLWLZREDDDLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NN(C=C2Cl)CC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10941783.png)
![N-(2,5-dimethylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941785.png)
![N~1~-(1-Adamantyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]propanamide](/img/structure/B10941791.png)
![N-(2-cyanophenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941798.png)
![1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B10941812.png)
![N-cyclohexyl-3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-methylpropanamide](/img/structure/B10941821.png)
![9-Ethyl-8-methyl-2-{5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10941824.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941826.png)
![N-(1-benzyl-1H-1,2,4-triazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10941830.png)
![N-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10941834.png)

![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one](/img/structure/B10941848.png)
![ethyl 7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10941861.png)

